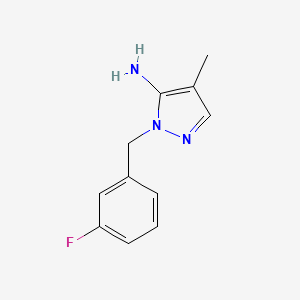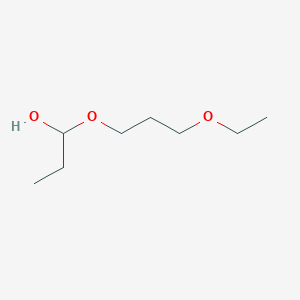![molecular formula C14H27NO5 B1507154 (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate](/img/structure/B1507154.png)
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate: is an organic compound with the molecular formula C15H28N2O4 · HCl · H2O and a molecular weight of 360.86 g/mol . It appears as a white crystalline solid and is soluble in water, slightly soluble in chloroform, and almost insoluble in alcohol and ether . This compound is primarily used as a chemical intermediate in organic synthesis and as a protective group in protein synthesis and modification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclohexanecarboxylic Acid and N,N-Dimethylethylenediamine Reaction: Cyclohexanecarboxylic acid reacts with N,N-dimethylethylenediamine in an appropriate solvent to produce cycloethylalanine.
Reaction with Butyric Anhydride Acid: Cycloethylalanine is then reacted with butyric anhydride acid (BOC-ANHYDRIDE) under basic conditions to produce butoxycarbonyl-cycloethyl-alanine.
Final Reaction with Hydrochloric Acid and Water: The butoxycarbonyl-cycloethyl-alanine is finally reacted with hydrochloric acid and water to produce (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate is used as a chemical intermediate in the synthesis of various drugs and bioactive molecules .
Biology: In biological research, it serves as a protective group in protein synthesis and modification, helping to stabilize peptides and proteins during synthesis .
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
Industry: In industrial applications, this compound is used in the production of agrochemicals and other organic intermediates .
Wirkmechanismus
The mechanism of action of (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate involves its role as a protective group in peptide synthesis. It helps to protect the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The compound is eventually removed under specific conditions to yield the desired peptide or protein .
Vergleich Mit ähnlichen Verbindungen
- Boc-hexahydro-L-phenylalanine
- Boc-beta-cyclohexyl-alanine
Comparison: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate is unique due to its specific structure and properties, which make it particularly useful as a protective group in peptide synthesis. Compared to similar compounds, it offers better solubility in water and specific reactivity that is advantageous in certain synthetic applications .
Eigenschaften
Molekularformel |
C14H27NO5 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m0./s1 |
InChI-Schlüssel |
KGIDHDHQFLWAMT-MERQFXBCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O.O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)

![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)


![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)
![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)


